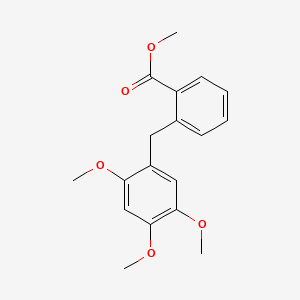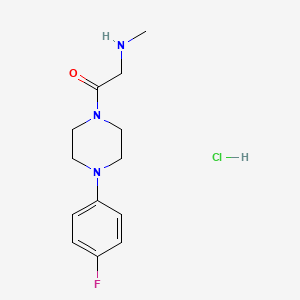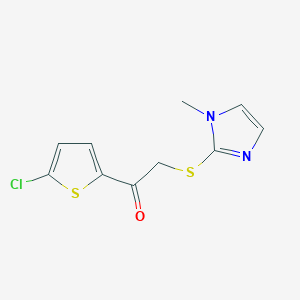
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate is a complex organic compound that features a thiazole ring, an aniline group, and a phenylhydrazone moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate typically involves multi-step reactions. One common method includes the reaction of ethyl acetoacetate with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with aniline and phenylhydrazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenylhydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The phenylhydrazone moiety may also play a role in binding to specific proteins, thereby modulating biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir also contain thiazole rings and are known for their medicinal properties.
Uniqueness
Ethyl (2-anilino-1,3-thiazol-4-yl)(phenylhydrazono)acetate is unique due to its combination of a thiazole ring, aniline group, and phenylhydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C19H18N4O2S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
ethyl (2E)-2-(2-anilino-1,3-thiazol-4-yl)-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C19H18N4O2S/c1-2-25-18(24)17(23-22-15-11-7-4-8-12-15)16-13-26-19(21-16)20-14-9-5-3-6-10-14/h3-13,22H,2H2,1H3,(H,20,21)/b23-17+ |
Clé InChI |
HKURHPZOMWCKLB-HAVVHWLPSA-N |
SMILES isomérique |
CCOC(=O)/C(=N/NC1=CC=CC=C1)/C2=CSC(=N2)NC3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)

![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)

![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)
![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)

![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)





